molecular formula C6H2BrClFN3 B13530464 2-Azido-1-bromo-3-chloro-5-fluorobenzene

2-Azido-1-bromo-3-chloro-5-fluorobenzene

Cat. No.: B13530464
M. Wt: 250.45 g/mol
InChI Key: MFFQHRDDTUAEJQ-UHFFFAOYSA-N
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Description

2-Azido-1-bromo-3-chloro-5-fluorobenzene is an organic compound with the molecular formula C6H2BrClFN3 It is a derivative of benzene, substituted with azido, bromo, chloro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-bromo-3-chloro-5-fluorobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Bromination: Starting with 3-chloro-5-fluorobenzene, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Azidation: The bromo derivative is then subjected to azidation using sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-bromo-3-chloro-5-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The azido group can be replaced by other nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, DMF or DMSO as solvents.

    Electrophilic Aromatic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

    Reduction: LiAlH4 in anhydrous ether, hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as amines or thiols.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

2-Azido-1-bromo-3-chloro-5-fluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.

    Materials Science: Utilized in the preparation of functional materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-Azido-1-bromo-3-chloro-5-fluorobenzene depends on the specific chemical reactions it undergoes. For example:

    Nucleophilic Substitution: The azido group acts as a leaving group, allowing nucleophiles to attack the aromatic ring.

    Electrophilic Aromatic Substitution: The electron-rich aromatic ring interacts with electrophiles, leading to substitution reactions.

    Reduction: The azido group is reduced to an amine, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloro-5-fluorobenzene: Similar structure but lacks the azido group.

    2-Azido-1-bromo-4-chloro-5-fluorobenzene: Similar structure with different substitution pattern.

    2-Azido-1-bromo-3-chloro-4-fluorobenzene: Another isomer with a different substitution pattern.

Uniqueness

2-Azido-1-bromo-3-chloro-5-fluorobenzene is unique due to the presence of the azido group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C6H2BrClFN3

Molecular Weight

250.45 g/mol

IUPAC Name

2-azido-1-bromo-3-chloro-5-fluorobenzene

InChI

InChI=1S/C6H2BrClFN3/c7-4-1-3(9)2-5(8)6(4)11-12-10/h1-2H

InChI Key

MFFQHRDDTUAEJQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Br)F

Origin of Product

United States

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